![molecular formula C22H18N4O B5526318 5-methyl-3-phenyl-N'-(2-pyridinylmethylene)-1H-indole-2-carbohydrazide](/img/structure/B5526318.png)
5-methyl-3-phenyl-N'-(2-pyridinylmethylene)-1H-indole-2-carbohydrazide
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Overview
Description
5-Methyl-3-phenyl-N'-(2-pyridinylmethylene)-1H-indole-2-carbohydrazide is a compound involved in various chemical reactions and characterizations. Its derivatives have been studied for their crystal structure, quantum mechanical calculations, and potential applications in various fields.
Synthesis Analysis
The compound is synthesized through condensation reactions, as demonstrated in the preparation of its derivatives. For instance, the condensation products of 5-methyl-3-phenyl-1H-indole-2-carbohydrazide with ketones like 2-butanone and 3-pentanone have been prepared and characterized (Kaynak et al., 2005).
Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using various spectroscopic methods such as UV, IR, NMR, and EI mass spectrometry. Structural analysis through single crystal X-ray diffraction and theoretical calculations (semiempirical PM3 and ab initio RHF/6-31G(d)) have confirmed the structures of these derivatives (Kaynak et al., 2005).
Chemical Reactions and Properties
These compounds display interesting chemical properties, such as rotational restriction about the C–N bond in solution. The 1H NMR spectra of some derivatives have revealed double resonances associated with the alkylidene moieties, indicating complex chemical behavior (Kaynak et al., 2005).
Physical Properties Analysis
The physical properties, including melting points and solubility in various solvents, have been recorded for these compounds. For instance, some derivatives show melting points/decomposition temperature ranges from 156 to >300°C and solubility in DMSO and DMF, but insolubility in water and ethanol (Abubakar et al., 2019).
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their interaction with various metals and their potential as ligands in metal complexes. For instance, Fe3+, Co2+, and Cu2+ complexes of the hydrazone ligand derived from these compounds have been prepared and characterized (Abubakar et al., 2019).
properties
IUPAC Name |
5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15-10-11-19-18(13-15)20(16-7-3-2-4-8-16)21(25-19)22(27)26-24-14-17-9-5-6-12-23-17/h2-14,25H,1H3,(H,26,27)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKMJRBLUNMCFF-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN=CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)N/N=C/C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide |
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